molecular formula C16H23N3S B12713055 6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine CAS No. 254885-67-1

6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine

Cat. No.: B12713055
CAS No.: 254885-67-1
M. Wt: 289.4 g/mol
InChI Key: REAPOTFJKWYQFW-UHFFFAOYSA-N
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Description

6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine is a heterocyclic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a cyclopentane ring and substituted with dipropylamine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine can be achieved through a multicomponent condensation reaction. This involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions typically include the use of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta[b]pyridin-5-one analogues , while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine is unique due to its benzothiazole-cyclopentane fused ring system and dipropylamine substitutions. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

254885-67-1

Molecular Formula

C16H23N3S

Molecular Weight

289.4 g/mol

IUPAC Name

6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine

InChI

InChI=1S/C16H23N3S/c1-3-5-19(6-4-2)13-7-11-9-14-15(10-12(11)8-13)20-16(17)18-14/h9-10,13H,3-8H2,1-2H3,(H2,17,18)

InChI Key

REAPOTFJKWYQFW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1CC2=CC3=C(C=C2C1)SC(=N3)N

Origin of Product

United States

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